molecular formula C20H23NO5 B13858181 10Alpha-Hydroxy Naltrexone

10Alpha-Hydroxy Naltrexone

Cat. No.: B13858181
M. Wt: 357.4 g/mol
InChI Key: SPLLFLBLAXVPPQ-AXDKOMKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10Alpha-Hydroxy Naltrexone (CAS: 2397651-97-5) is a derivative of naltrexone, a non-selective opioid receptor antagonist. Its chemical structure is defined as 17-(cyclopropylmethyl)-4,5α-epoxy-3,10α,14-trihydroxymorphinan-6-one, featuring a hydroxyl group at the 10α position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10Alpha-Hydroxy Naltrexone typically involves the hydroxylation of naltrexone. One common method is the catalytic enantioselective Sharpless dihydroxylation, which introduces the stereogenic centers necessary for the compound . The process involves the use of osmium tetroxide (OsO4) and a chiral ligand, followed by the reduction of the intermediate with sodium bisulfite.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the hydroxyl group and prevent degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: 10Alpha-Hydroxy Naltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2.1. Treatment of Autoimmune Diseases

Recent studies have indicated that naltrexone and its derivatives can be effective in managing autoimmune diseases such as Crohn's disease and multiple sclerosis. For instance:

  • Crohn's Disease : A clinical trial involving low-dose naltrexone showed significant improvement in disease activity scores among patients with moderate to severe Crohn's disease. Approximately 25% of those treated achieved clinical remission, and 67% experienced a notable reduction in symptoms after 12 weeks of therapy .
  • Multiple Sclerosis : Research suggests that naltrexone may help reduce spasticity and improve overall quality of life in multiple sclerosis patients by modulating immune function and reducing pro-inflammatory cytokines .

2.2. Chronic Pain Management

10Alpha-Hydroxy Naltrexone has been explored for its analgesic properties in chronic pain conditions. Its ability to block opioid receptors may provide a non-addictive alternative for pain relief:

  • A study on patients with fibromyalgia indicated that low-dose naltrexone led to significant reductions in pain scores and improved quality of life metrics .
  • Additionally, it has shown promise in treating complex regional pain syndrome (CRPS), where traditional opioid therapies often fail due to tolerance and side effects .

2.3. Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of naltrexone derivatives:

  • Cognitive Function : A study found that naltrexone could improve learning and memory by enhancing synaptic plasticity through increased expression of AMPA receptors in the hippocampus . This suggests potential applications for cognitive impairments associated with neurodegenerative diseases.
  • Long COVID : Emerging research indicates that low-dose naltrexone may alleviate symptoms associated with long COVID, including cognitive dysfunction, fatigue, and sleep disturbances, thus enhancing recovery outcomes .

3.1. Case Study: Crohn's Disease Remission

A randomized controlled trial evaluated the efficacy of this compound in patients with Crohn's disease. The results demonstrated that:

  • Patients receiving the treatment showed a statistically significant improvement in clinical disease activity index scores compared to placebo (p = 0.009).
  • Endoscopic evaluations indicated mucosal healing in 48% of treated patients versus 36% in the placebo group .

3.2. Case Study: Fibromyalgia Management

In a cohort study focusing on fibromyalgia patients treated with low-dose naltrexone:

  • Pain scores decreased significantly after eight weeks of treatment.
  • Quality of life assessments revealed improved physical functioning and reduced fatigue levels among participants .

Data Tables

Application AreaStudy TypeKey Findings
Autoimmune DiseasesRandomized Controlled Trial25% remission in Crohn's disease patients
Chronic Pain ManagementCohort StudySignificant reduction in fibromyalgia pain scores
NeuroprotectionObservational StudyImproved cognitive function post-low dose treatment

Mechanism of Action

10Alpha-Hydroxy Naltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding blocks the euphoric effects of opioids and reduces cravings for alcohol. The compound acts as a competitive antagonist, preventing endogenous opioids from activating the receptor . The hydroxyl group at the 10-alpha position may enhance its binding affinity and selectivity for the receptor .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Naltrexone

Structural Differences :

  • Naltrexone lacks the 10α-hydroxyl group present in 10Alpha-Hydroxy Naltrexone.

Functional Comparison :

  • Receptor Affinity : Naltrexone antagonizes μ-, κ-, and δ-opioid receptors with high affinity. Its metabolite, 6β-naltrexol, retains antagonistic activity but with reduced potency in precipitating withdrawal in morphine-dependent mice .
  • Pharmacokinetics : Oral naltrexone has a bioavailability of 5–40%, with a half-life of 4–13 hours .

Clinical Use :

  • FDA-approved for AUD and opioid dependence.

Table 1 : Naltrexone vs. This compound

Parameter Naltrexone This compound (Inferred)
Bioavailability 5–40% (oral) Not reported (likely similar)
Half-Life 4–13 hours Unknown
Withdrawal Potency (Mice) High Undocumented

6β-Naltrexol

Structural Differences :

  • Hydroxylation at the 6β position instead of 10α.

Functional Comparison :

  • Potency : In morphine-naïve mice, 6β-naltrexol and naltrexone show similar μ-opioid receptor antagonism. However, in morphine-dependent mice, naltrexone is 10–100× more potent in precipitating withdrawal, suggesting differences in blood-brain barrier penetration or receptor binding kinetics .

Relevance to this compound :

  • The 10α-hydroxyl group may similarly alter blood-brain barrier permeability compared to 6β-naltrexol.

Nalmefene

Structural Differences :

  • Nalmefene has a methylene group replacing the cyclopropylmethyl group in naltrexone.

Functional Comparison :

  • Clinical Use : Approved for reducing alcohol consumption (vs. naltrexone’s indication for maintaining abstinence) .
  • Pharmacodynamics : Both are opioid antagonists, but nalmefene’s phase III trials lacked active comparators, complicating direct efficacy comparisons .

Naloxone

Structural Differences :

  • Shorter duration of action due to rapid metabolism.

Functional Comparison :

  • Bioavailability: Naloxone has <2% oral bioavailability, necessitating intravenous or intranasal administration .
  • Receptor Binding: Like naltrexone, naloxone is a non-selective antagonist but with faster onset and shorter half-life.

Methylnaltrexone

Structural Differences :

  • Quaternary ammonium group limits central nervous system (CNS) penetration.

Functional Comparison :

  • Clinical Use : Treats opioid-induced constipation without reversing analgesia, unlike naltrexone .

Pharmacodynamic and Pharmacokinetic Trends

  • Hydroxylation Effects : Addition of hydroxyl groups (e.g., 6β or 10α) reduces CNS penetration and alters withdrawal precipitation potency .
  • Structural Analogs : Derivatives like this compound may exhibit modified metabolic stability or receptor binding kinetics compared to parent compounds .

Table 2 : Comparative Receptor Antagonism

Compound μ-Opioid Affinity Withdrawal Potency (Mice) CNS Penetration
Naltrexone High High Moderate
6β-Naltrexol Moderate Low Low
This compound Unknown Undocumented Likely Low
Nalmefene High Moderate Moderate

Research Implications and Gaps

  • Limited data exist on this compound’s pharmacokinetics, receptor binding, or clinical efficacy.
  • Preclinical studies comparing hydroxylated derivatives (e.g., 6β-naltrexol vs. 10α-hydroxy) could clarify structure-activity relationships .

Biological Activity

10Alpha-Hydroxy Naltrexone is a derivative of Naltrexone, an opioid antagonist primarily used for the treatment of opioid dependence and alcohol use disorder. This compound exhibits unique biological activities that differentiate it from its parent compound. This article delves into the biological activity, mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by relevant research findings and case studies.

This compound functions primarily as an antagonist at the mu-opioid receptor (MOR), similar to Naltrexone. However, it has shown a distinct profile in modulating neurotransmitter systems related to learning and memory. Research indicates that both Naltrexone and its derivatives can influence AMPA receptor trafficking, which is crucial for synaptic plasticity and learning processes.

  • Opioid Receptor Interaction : this compound binds to MOR, kappa (KOR), and delta (DOR) receptors but predominantly exhibits antagonistic properties. This interaction leads to the inhibition of opioid effects, which is beneficial in preventing relapse in opioid-dependent individuals .
  • Neurotransmitter Modulation : Studies have demonstrated that exposure to Naltrexone increases the surface expression of GluA1 subunits of AMPA receptors in hippocampal neurons. This suggests that this compound may enhance synaptic transmission and plasticity through similar mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : Like Naltrexone, this compound is well absorbed but undergoes significant first-pass metabolism. Oral bioavailability estimates are between 5% to 40% .
  • Metabolism : The compound is metabolized in the liver to active metabolites, including 6-beta-Naltrexol, which contributes to its therapeutic effects. The half-life of these metabolites allows for prolonged action beyond the immediate effects of the parent compound .

Research Findings

Several studies have explored the biological activity of this compound:

  • Learning and Memory : A study highlighted that chronic administration of Naltrexone improved learning outcomes in mice by enhancing GluA1 phosphorylation in the hippocampus. This effect was not replicated in MOR knockout mice, indicating that the mechanism is receptor-specific .
  • Clinical Trials : Clinical data on Naltrexone's efficacy in treating substance use disorders suggest that derivatives like this compound could offer enhanced therapeutic benefits due to their unique pharmacological profiles. For instance, a meta-analysis indicated significant reductions in cravings and relapse rates among patients treated with extended-release formulations of Naltrexone .

Case Studies

  • Opioid Dependence Treatment :
    • A longitudinal study involving patients treated with Naltrexone showed a marked decrease in opioid use and cravings over a six-month period. The introduction of this compound could potentially enhance these outcomes due to its unique receptor interactions .
  • Alcohol Use Disorder :
    • In children treated with Naltrexone for alcohol dependence, findings indicated improved abstinence rates compared to placebo groups. The potential application of this compound could further optimize treatment protocols by reducing withdrawal symptoms and cravings more effectively .

Data Table: Comparison of Biological Activities

CompoundMechanism of ActionEffect on LearningOpioid Receptor InteractionClinical Use
NaltrexoneMOR antagonistImproves learningStrongOpioid dependence
This compoundMOR antagonistPotentially enhancesModerateOpioid dependence; research ongoing

Q & A

Q. Basic: What analytical methods are recommended for identifying and quantifying 10Alpha-Hydroxy Naltrexone in pharmaceutical formulations?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound and distinguishing it from related impurities (e.g., 10-ketonaltrexone). Key steps include:

  • Column Selection : Use a C18 reverse-phase column.
  • Mobile Phase : Acetonitrile and phosphate buffer (pH 3.0) in gradient elution mode.
  • Relative Response Factors (RRFs) : Apply RRFs for impurities (e.g., 0.43 for 10-ketonaltrexone) to adjust peak areas during quantification .
  • Validation : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (90–110%) per ICH guidelines.

Q. Basic: What synthetic pathways are reported for this compound, and what are their key challenges?

Methodological Answer:
Synthesis typically involves hydroxylation of naltrexone at the 10α position. Challenges include:

  • Stereochemical Control : Use chiral catalysts or enzymatic methods to ensure α-configuration.
  • Purification : Employ flash chromatography or preparative HPLC to isolate the product from diastereomers (e.g., 10β-hydroxy derivatives).
  • Yield Optimization : Reaction conditions (e.g., temperature, pH) must balance stereoselectivity and degradation risks. Reference standards (e.g., naltrexone hydrochloride, CAS 16676-29-2) are critical for structural validation .

Q. Advanced: How can researchers resolve contradictory findings in preclinical studies on this compound’s efficacy?

Methodological Answer:
Contradictions in efficacy data require:

  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan or R) to assess heterogeneity via I² statistics. Adjust for confounding variables (e.g., dose, animal strain) .
  • Sensitivity Analysis : Exclude low-quality studies (e.g., those without blinding) to evaluate robustness .
  • Mechanistic Validation : Confirm receptor binding profiles (e.g., μ-opioid receptor antagonism) using radioligand assays to rule off-target effects .

Q. Advanced: What in vitro and in vivo models are appropriate for studying this compound’s modulation of opioid receptors?

Methodological Answer:

  • In Vitro :
    • Receptor Binding Assays : Use [³H]-naloxone competition binding in HEK-293 cells transfected with human μ-opioid receptors. Calculate IC₅₀ and Ki values .
    • cAMP Accumulation : Measure inhibition of forskolin-stimulated cAMP in CHO cells to assess functional antagonism.
  • In Vivo :
    • Tail-Flick Test : Evaluate analgesic reversal in rodents. Compare latency changes pre- and post-administration.
    • Conditioned Place Preference (CPP) : Assess reward modulation in opioid-dependent models .

Q. Basic: How should researchers assess the stability of this compound under various storage conditions?

Methodological Answer:
Conduct forced degradation studies:

  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify oxidation byproducts (e.g., 10-ketonaltrexone) .
  • Humidity Testing : Store at 75% relative humidity and track hydrolysis using mass spectrometry.

Q. Advanced: How can pharmacokinetic (PK) modeling improve dosing strategies for this compound?

Methodological Answer:

  • Compartmental Modeling : Use non-linear mixed-effects software (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd) from plasma concentration-time data.
  • Covariate Analysis : Incorporate body weight, renal function, and cytochrome P450 status (e.g., CYP3A4 activity) to personalize dosing .
  • Monte Carlo Simulations : Predict optimal dosing intervals to maintain therapeutic plasma levels (>95% receptor occupancy) .

Q. Basic: What quality control criteria are critical for this compound in clinical trial materials?

Methodological Answer:

  • Impurity Limits : Ensure individual impurities ≤ 0.5% and total impurities ≤ 1.5% via HPLC .
  • Residual Solvents : Test for Class 2 solvents (e.g., methanol) using gas chromatography (GC-FID), adhering to ICH Q3C limits.
  • Sterility Testing : For injectable formulations, validate membrane filtration or direct inoculation methods per USP <71> .

Q. Advanced: What statistical approaches address inter-individual variability in this compound clinical trials?

Methodological Answer:

  • Stratified Randomization : Group participants by covariates (e.g., opioid tolerance, BMI) to reduce bias .
  • Mixed-Effects Models : Analyze repeated measures (e.g., craving scores) while accounting for random subject effects.
  • Bayesian Adaptive Designs : Adjust sample size dynamically based on interim efficacy data to improve power .

Q. Basic: How is this compound distinguished from its isomers in structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve the 10α-hydroxyl configuration via single-crystal diffraction.
  • NMR Spectroscopy : Compare chemical shifts of H-10 and H-9 protons; α-configuration shows distinct coupling constants (J = 8–10 Hz) .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

Q. Advanced: How do researchers evaluate this compound’s impact on opioid-induced hyperalgesia (OIH)?

Methodological Answer:

  • Behavioral Models : Measure mechanical allodynia (von Frey filaments) in morphine-tolerant rats pre- and post-treatment.
  • Neurochemical Assays : Quantify spinal cord glutamate and substance P levels via ELISA to assess OIH pathways.
  • Microdialysis : Monitor extracellular dopamine in the nucleus accumbens to evaluate reward circuitry modulation .

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,15,17-18,22,24-25H,1-2,5-9H2/t15-,17+,18-,19-,20+/m0/s1

InChI Key

SPLLFLBLAXVPPQ-AXDKOMKPSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2[C@H](C6=C4C(=C(C=C6)O)O5)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.